molecular formula C9H11N3O B188937 Acetophenone, semicarbazone CAS No. 2492-30-0

Acetophenone, semicarbazone

Cat. No.: B188937
CAS No.: 2492-30-0
M. Wt: 177.20 g/mol
InChI Key: CPXYGYOMIMOSCX-UHFFFAOYSA-N
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Description

Acetophenone semicarbazone is a derivative of acetophenone, a simple aromatic ketone This compound is formed by the reaction of acetophenone with semicarbazide Semicarbazones are known for their stability and are often used in the identification and characterization of aldehydes and ketones

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetophenone semicarbazone can be synthesized through a straightforward reaction between acetophenone and semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture at room temperature. The product precipitates out of the solution and can be purified by recrystallization from ethanol.

Industrial Production Methods: While specific industrial production methods for acetophenone semicarbazone are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of industrial reactors and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Acetophenone semicarbazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form hydrazones or amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Hydrazones, amines.

    Substitution: Various substituted semicarbazones.

Mechanism of Action

The mechanism by which acetophenone semicarbazone exerts its effects involves its ability to form stable complexes with metal ions. This chelation can inhibit metal-dependent enzymes or disrupt metal ion homeostasis in biological systems. The molecular targets often include enzymes that require metal cofactors, and the pathways involved can be related to oxidative stress or metal ion transport.

Comparison with Similar Compounds

  • Benzaldehyde semicarbazone
  • Acetone semicarbazone
  • 2-acetylpyridine semicarbazone

Comparison: Acetophenone semicarbazone is unique due to its aromatic ketone structure, which imparts different chemical reactivity and stability compared to aliphatic semicarbazones like acetone semicarbazone. The presence of the phenyl group in acetophenone semicarbazone also enhances its ability to participate in π-π stacking interactions, which can be crucial in forming stable metal complexes .

Properties

IUPAC Name

(1-phenylethylideneamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXYGYOMIMOSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947803
Record name 2-(1-Phenylethylidene)hydrazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2492-30-0
Record name Acetophenone semicarbazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2492-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Phenylethylidene)hydrazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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